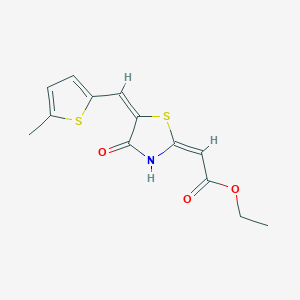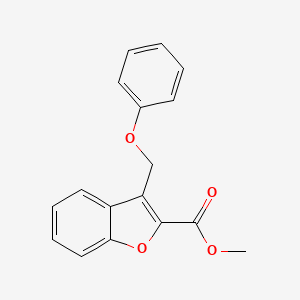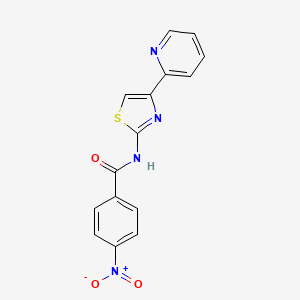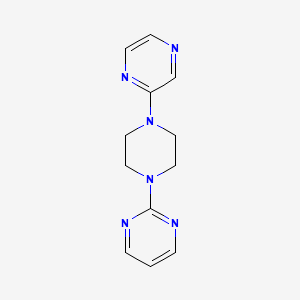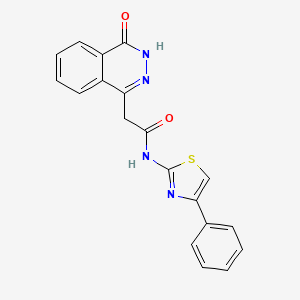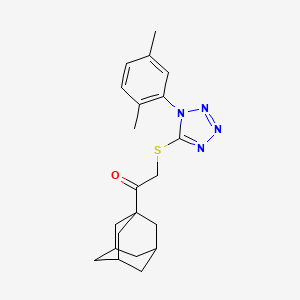
1-(Adamantan-1-yl)-2-((1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl)thio)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
WAY-639483, also known as Ethanone, 2-[[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio]-1-tricyclo[3.3.1.13,7]dec-1-yl-, is a chemical compound with the molecular formula C21H26N4OS and a molecular weight of 382.52 g/mol . This compound is notable for its unique structure, which includes a tricyclo[3.3.1.13,7]decane ring system and a tetrazole moiety.
Méthodes De Préparation
The synthesis of WAY-639483 involves several steps, starting with the preparation of the tricyclo[3.3.1.13,7]decane ring system. This is typically achieved through a Diels-Alder reaction, followed by functional group modifications to introduce the necessary substituents. The tetrazole moiety is then introduced via a cycloaddition reaction between an azide and a nitrile
Analyse Des Réactions Chimiques
WAY-639483 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tetrazole moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
WAY-639483 has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful tool for studying enzyme interactions and protein binding.
Medicine: WAY-639483 has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of WAY-639483 involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole moiety is known to mimic the structure of certain biological molecules, allowing WAY-639483 to bind to and inhibit specific enzymes. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
WAY-639483 can be compared to other compounds with similar structures, such as:
Tetrazole derivatives: These compounds share the tetrazole moiety and have similar biological activities.
Tricyclo[3.3.1.13,7]decane derivatives: These compounds share the tricyclic ring system and have similar chemical properties.
What sets WAY-639483 apart is its unique combination of these two structural features, which gives it distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C21H26N4OS |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
1-(1-adamantyl)-2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanylethanone |
InChI |
InChI=1S/C21H26N4OS/c1-13-3-4-14(2)18(5-13)25-20(22-23-24-25)27-12-19(26)21-9-15-6-16(10-21)8-17(7-15)11-21/h3-5,15-17H,6-12H2,1-2H3 |
Clé InChI |
FDLVIZQVFRZDHP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)N2C(=NN=N2)SCC(=O)C34CC5CC(C3)CC(C5)C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



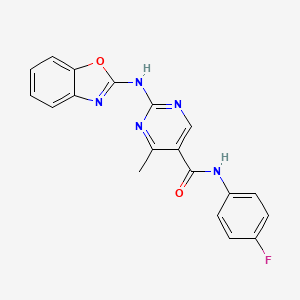
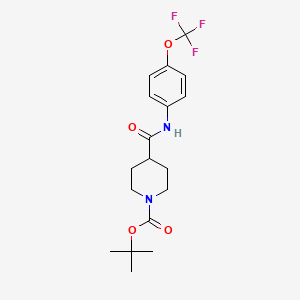
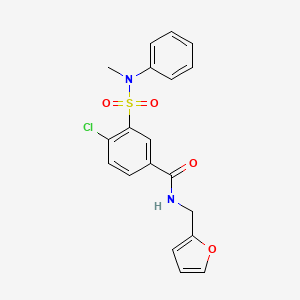
![3-[3-(5-Chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-enoyl]-6-methylpyran-2,4-dione](/img/structure/B10815869.png)
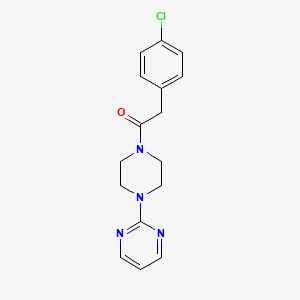
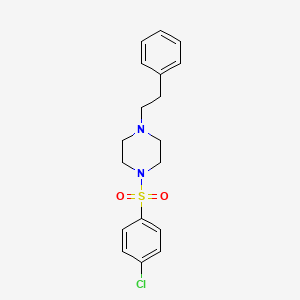
![1-[4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylpiperazine](/img/structure/B10815884.png)
![N-(1,3-benzothiazol-2-yl)-2-[(Z)-benzylideneamino]oxyacetamide](/img/structure/B10815887.png)
